Inulicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Inulin is a naturally soluble dietary fiber that is widely distributed and primarily derived from plants . It possesses multiple bioactivities, including immunomodulatory, antioxidant, antitumor, hepatoprotective, hypoglycemic, and gastrointestinal protective activities .

- Inulin is extracted from plants using various methods, with hot water extraction being the most traditional due to its simplicity and low equipment requirements .

- The functional activities of inulin have been demonstrated in numerous recent animal and human experimental studies .

- Inulin has demonstrated prebiotic activity, which can reduce intestinal and systemic inflammation through modulation of the gut microflora and their metabolites .

- The anti-inflammatory properties of inulin were evaluated using a murine macrophage cell model .

- The study revealed two potential mechanisms that may lead to an overall reduction in cytokine and chemokine transcription: the inhibition of the NF-κB signaling pathway, leading to the downregulation of proinflammatory factors such as COX2, and the promotion of the phase II defense protein Hmox1 via the Nrf2 pathway .

- For more than 60 years, low molecular weight, soluble inulin has been considered as the “gold standard” for assessing kidney function .

- It is predominantly eliminated by rapid renal excretion, making it a useful compound for measuring glomerular blood filtration rate .

Functional Foods and Nutrition

Anti-Inflammatory Applications

Kidney Function Assessment

Stabilization of Proteins and Lipid-Based Delivery Systems

- Inulin’s physical and chemical properties make it suitable for various applications in the food and beverage industry . It is used as an ingredient in protein bars, cereal bars, yogurts and other milk products, drinks, baked goods, and desserts .

- The performance of inulin in food products is influenced by its structure. For example, the linear and flexible backbone of inulin helps in stabilizing proteins and lipid-based delivery systems .

Food and Beverage Industry

Pharmaceutical Industry

- Inulin is a carbohydrate polymer highly used as an ingredient in food products . It has a relation between its structure and properties . The importance of the amorphous state in inulin is explained, some undesired characteristics presented during the processing of inulin are revealed, state diagrams are introduced, including a complex state diagram for inulin, and the effect of the polymerization degree on the properties is discussed as well .

- Inulin is found in more than 30,000 vegetable species . Due to their wide distribution in nature and technological applications, the extraction, isolation, and characterization of this polysaccharide have gained attention in recent years .

Physical Properties and Technological Applications

Cosmetic Industry

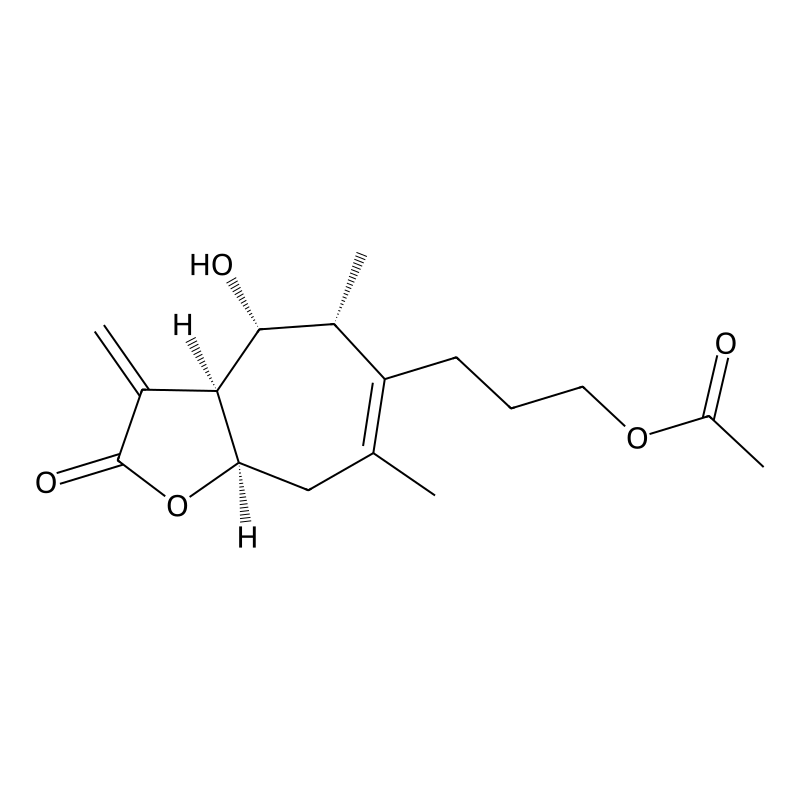

Inulicin, also known as 1-O-Acetylbritannilactone, is a natural compound derived from the plant Inula japonica. It belongs to the class of sesquiterpene lactones, characterized by a unique chemical structure that includes a lactone ring. Inulicin is notable for its potential therapeutic properties and has been studied for its biological activities, particularly in the context of inflammation and pain relief. The compound is recognized for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

- Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.

- Acylation: Inulicin can react with acylating agents to form esters, which may enhance its solubility and bioavailability.

- Reduction: The carbonyl group in the lactone can be reduced to alcohols, modifying its reactivity and biological properties.

These reactions are significant for modifying inulicin for enhanced pharmacological applications or for studying its mechanisms of action .

Inulicin exhibits several biological activities:

- Anti-inflammatory Effects: Inulicin has been shown to inhibit cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation. This inhibition suggests potential use in treating inflammatory conditions .

- Antioxidant Properties: The compound demonstrates antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in cells .

- Antimicrobial Activity: Inulicin has shown efficacy against various microbial strains, indicating potential applications in combating infections .

- Analgesic Effects: Due to its anti-inflammatory properties, inulicin may also serve as an analgesic agent, providing pain relief in various conditions.

Inulicin can be synthesized through various methods:

- Extraction from Natural Sources: It is primarily obtained from Inula japonica through solvent extraction methods. The plant material is typically dried and ground before extraction with organic solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis of inulicin involves the construction of the lactone ring through cyclization reactions of appropriate precursors. This method allows for the modification of functional groups to enhance biological activity or solubility.

- Biotransformation: Microbial fermentation processes can also be employed to produce inulicin from simpler substrates using specific strains that metabolize precursor compounds into sesquiterpene lactones .

Inulicin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Type | Key Characteristics | Unique Aspects |

|---|---|---|---|

| 1-O-Acetylbritannilactone | Sesquiterpene Lactone | Exhibits anti-inflammatory and analgesic properties | Derived from Inula japonica |

| Artemisinin | Sesquiterpene Lactone | Antimalarial properties | Derived from Artemisia annua |

| Costunolide | Sesquiterpene Lactone | Anti-inflammatory and anticancer activities | Found in Costus speciosus |

| Parthenolide | Sesquiterpene Lactone | Anti-inflammatory effects; inhibits NF-kB signaling | Derived from Tanacetum parthenium |

| Lactucopicrin | Sesquiterpene Lactone | Antimicrobial and anti-inflammatory properties | Found in Lactuca virosa |

Inulicin's unique combination of anti-inflammatory and antioxidant properties positions it as a promising candidate for therapeutic applications, particularly when compared to other sesquiterpene lactones. Its specific derivation from Inula japonica further distinguishes it within this class of compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Zhao J, Wen J, Han M. [Determination of acetylbritannilactone in inulicin and rat plasma by micellar electrokinetic capillary chromatography with on-line sweeping concentration technique]. Se Pu. 2006 Sep;24(5):508-12. Chinese. PubMed PMID: 17165550.

3: Belova LF, Baginskaia AI, Trumpe TE, Sokolov SIa, Rybalko KS. [Pharmacological properties of inulicin, a sesquiterpene lactone from Japanese inula]. Farmakol Toksikol. 1981 Jul-Aug;44(4):463-7. Russian. PubMed PMID: 7286207.